molecular formula C12H10FN3O2 B4507800 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4507800
M. Wt: 247.22 g/mol
InChI Key: GWJQQUJNYYZSGP-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide ( 1232767-89-3) is a synthetic small molecule with a molecular formula of C12H10FN3O2 and a molecular weight of 247.23 g/mol. This pyridazinone-based compound is a key chemical tool in early-stage drug discovery and biochemical research, particularly in the field of oncology and epigenetics. Its primary researched application is as an inhibitor of the protein arginine methyltransferase PRMT5. This compound acts through a novel, first-in-class mechanism by competitively binding to the PRMT5 Binding Motif (PBM) interface, thereby disrupting the interaction between PRMT5 and its substrate adaptor proteins like RIOK1. This mode of action is distinct from catalytic site inhibitors and directly inhibits the methylation of specific PRMT5 substrates. Research indicates that this series of compounds can form a covalent bond with cysteine 278 of PRMT5, leading to sustained target engagement in cellular models. This makes it a valuable probe for investigating PBM-dependent PRMT5 activities and for exploring new therapeutic strategies, especially for MTAP-deleted cancers which are synthetically lethal with PRMT5 pathway inhibition. The compound is characterized by a central pyridazinone core substituted at the 3-position with a 2-fluorophenyl group, which is fundamental for its activity. The acetamide moiety at the 1-position of the pyridazinone ring contributes to its drug-like properties. Predicted physicochemical properties include a boiling point of 457.4±55.0 °C and a density of 1.38±0.1 g/cm3. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJQQUJNYYZSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(2-fluorophenyl)-6-oxopyridazine. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components contribute to its ability to interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Some studies suggest that the compound may possess properties that inhibit the growth of bacteria and fungi.
  • Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, potentially modulating their activity and influencing metabolic pathways.

Biological Research

In biological contexts, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is being explored for various activities:

  • Cytotoxicity Studies : Evaluations have shown that while some derivatives exhibit cytotoxic effects against cancer cell lines (e.g., HeLa, A549), the specific compound demonstrates lower cytotoxic potential compared to other fluorinated analogs. For instance, CC₅₀ values indicate higher concentrations are needed for significant effects.
Compound NameCC₅₀ (µM)Antiviral Activity
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide>80None
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid>80None
[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid>100None

Drug Discovery

The compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects. Its unique electronic properties due to the fluorine atom enhance its binding affinity to various molecular targets.

Case Studies

Several studies have focused on the synthesis and evaluation of similar pyridazine derivatives, highlighting how structural modifications can enhance biological activity:

  • A comparative study on pyridazine derivatives showed that introducing different substituents on the phenyl ring significantly affected both cytotoxicity and receptor binding affinity.

Example Case Study

A recent investigation into 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide revealed its interaction with specific enzymes, suggesting potential pathways for therapeutic applications. The study emphasized the need for further modifications to improve its efficacy against targeted diseases.

Industrial Applications

In addition to medicinal uses, this compound can be employed in the production of specialty chemicals and agrochemicals. Its ability to serve as a precursor in chemical syntheses makes it valuable in industrial settings where unique chemical properties are desired.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 2-Fluorophenyl vs. The 4-fluorophenyl substitution in enables planar aromatic stacking with HDAC active sites, enhancing anticancer activity .
  • Multi-Fluorinated Derivatives : ’s compound, featuring a 3,4,5-trifluorophenyl acetamide group, demonstrates increased lipophilicity and metabolic stability, which may improve blood-brain barrier penetration for neurological targets .

Halogen and Methoxy Substitutions

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s stronger electron-withdrawing effect (compared to fluorine) in ’s compound may enhance electrophilic reactivity, favoring covalent binding to cysteine residues in enzymes like kinases .
  • Methoxyphenyl Groups : Methoxy substitutions (e.g., ) improve aqueous solubility but may reduce potency due to decreased membrane permeability. However, they are advantageous in targeting extracellular receptors like PDE4 .

Biological Activity

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H21FN4O2
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 1324083-71-7

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cancer and inflammatory pathways. Its structure suggests that it may function as an inhibitor of certain enzymes or receptors that are critical in these processes.

Anticancer Properties

Research indicates that 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide may possess significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. For instance, in vitro studies have demonstrated that derivatives of pyridazine can inhibit cell proliferation in various cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) through mechanisms involving caspase activation .

Inflammatory Response Modulation

Additionally, the compound may play a role in modulating inflammatory responses. It has been suggested that similar compounds can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
InflammationInhibition of cytokine production
Enzyme InhibitionPotential inhibition of kinases

Research Findings

  • Anticancer Activity : A study evaluated the anticancer effects of various pyridazine derivatives, including those structurally related to 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide. Results indicated significant cytotoxicity against prostate and breast cancer cell lines, with enhanced caspase activity observed .
  • Inflammatory Pathways : Another research effort focused on the role of similar compounds in modulating inflammatory pathways. The findings suggested that these compounds could effectively reduce levels of inflammatory markers in vitro, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazinone ring and acetamide linkage (e.g., carbonyl peaks at ~170 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fluorophenyl and pyridazinone moieties .

How should researchers design initial biological activity screens for this compound?

Basic Research Question

  • Anticancer Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls like Vorinostat for HDAC inhibition .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to establish potency thresholds .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

  • Substituent Modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance HDAC binding affinity. Compare IC50_{50} shifts in enzyme assays .
  • Pyridazinone Core Alterations : Introduce methyl groups at the 4-position to improve metabolic stability (assessed via liver microsomes) .
  • Data Analysis : Use multivariate regression to correlate logP values with cytotoxicity (e.g., Pearson’s r >0.85 in SAR models) .

How should contradictory data on HDAC inhibition potency be resolved?

Advanced Research Question

  • Assay Standardization : Replicate HDAC fluorometric assays (e.g., HDAC1/6 isoforms) using identical substrate concentrations (e.g., 10 μM Boc-Lys(Ac)-AMC) .
  • Control Experiments : Test for off-target effects via kinase profiling panels (e.g., Eurofins CEREP) .
  • Statistical Validation : Apply ANOVA to compare IC50_{50} variability across labs (p<0.05 threshold) .

What methodologies elucidate the compound’s mechanism of action in cancer pathways?

Advanced Research Question

  • HDAC Enzymatic Assays : Measure deacetylase activity inhibition using fluorogenic substrates (e.g., 10% inhibition at 1 μM for HDAC6) .
  • Transcriptomics : RNA-seq of treated cells to identify upregulated tumor suppressors (e.g., p21, Bax) .
  • Molecular Dynamics Simulations : Simulate binding to HDAC6’s catalytic pocket (Zn2+^{2+} coordination) with Amber or GROMACS .

How can computational modeling guide derivative design?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding poses in HDACs. Prioritize derivatives with ΔG < -9 kcal/mol .
  • ADMET Prediction : Employ SwissADME to optimize logS (>-4) and reduce hepatotoxicity (CYP3A4 inhibition <30%) .
  • QSAR Models : Train random forest algorithms on bioactivity data (R2^2 >0.7) to forecast novel analogs .

What strategies assess metabolic stability and in vivo pharmacokinetics?

Advanced Research Question

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS (t1/2_{1/2} >60 min preferred) .
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction (% unbound >5% for efficacy) .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents (Cmax_{max} >1 μg/mL, AUC024_{0-24} >20 μg·h/mL) .

How are toxicity profiles established in preclinical studies?

Advanced Research Question

  • In Vitro Tox Screens : Test hERG inhibition (IC50_{50} >10 μM) and Ames assay for mutagenicity .
  • In Vivo Acute Toxicity : Dose rats at 300 mg/kg; monitor organ histopathology (liver, kidneys) .
  • Maximum Tolerated Dose (MTD) : Determine via 14-day repeat-dose studies (MTD >100 mg/kg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.